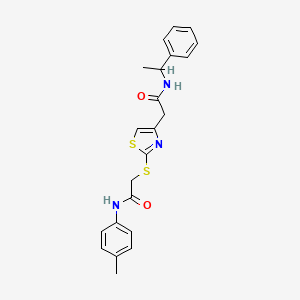

2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

The compound 2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a thioether-linked acetamide group. The acetamide moiety is further functionalized with a p-tolyl group, while the thiazole’s 4-position bears a 2-oxoethyl chain modified with a 1-phenylethylamino substituent.

Properties

IUPAC Name |

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c1-15-8-10-18(11-9-15)24-21(27)14-29-22-25-19(13-28-22)12-20(26)23-16(2)17-6-4-3-5-7-17/h3-11,13,16H,12,14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZBUVREGXQOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its thiazole moiety, which has been linked to various pharmacological effects, including anticancer and anti-inflammatory properties. Thiazole derivatives often interact with cellular targets, leading to modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds containing thiazole structures exhibit significant anticancer properties. For instance:

- In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic pathways .

- The compound's structure suggests it may inhibit key enzymes involved in tumor progression, potentially acting as a Factor XIa inhibitor , which is relevant in cancer metastasis .

Antidiabetic Effects

Some thiazolidine derivatives have demonstrated potential as insulin sensitizers. Studies indicate that compounds similar to the one examined can enhance glucose uptake in muscle tissues and improve metabolic profiles in insulin-resistant models . This suggests a dual role in managing both cancer and metabolic disorders.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Certain compounds have shown effectiveness against Gram-positive bacteria, indicating potential as antibiotic agents . The presence of electron-donating groups on the thiazole ring enhances this activity.

Study 1: Anticancer Efficacy

A study focusing on thiazolidine derivatives demonstrated that one particular compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like irinotecan, suggesting enhanced potency against lung and breast cancer cell lines .

Study 2: Metabolic Effects

In another investigation, thiazolidine derivatives were tested on high-carbohydrate diet-induced diabetic mice. The results indicated a significant reduction in hyperglycemia and improved insulin sensitivity, showcasing the compound's potential in diabetes management.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Blood Glucose (mg/dL) | 180 ± 10 | 120 ± 15 |

| Insulin Levels (µU/mL) | 15 ± 3 | 8 ± 1 |

Scientific Research Applications

Pharmacological Applications

-

Kappa Opioid Receptor Modulation

- Research indicates that compounds similar to this one can act as kappa opioid receptor (KOR) modulators. KORs are involved in pain modulation and have implications in treating conditions such as depression and addiction. Studies have shown that thiazole derivatives can enhance the efficacy of KOR ligands, providing a pathway for developing new analgesics with fewer side effects compared to traditional opioids .

-

Anticancer Activity

- Compounds featuring thiazole moieties have demonstrated anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of thiazoles have been shown to inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and apoptosis . The specific compound discussed may exhibit similar properties due to its structural characteristics.

- Antimicrobial Properties

Synthesis and Derivative Development

The synthesis of 2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions, including:

- Thiazole Formation : Utilizing appropriate thioketones and amines to construct the thiazole backbone.

- Acetamide Coupling : Employing acetic anhydride or acetyl chloride to introduce the acetamide functionality.

This synthetic pathway allows for the modification of various substituents on the thiazole ring, leading to a library of derivatives that can be screened for enhanced biological activity.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares core structural motifs with several acetamide-thiazole hybrids:

- Thiazole ring : A common feature in bioactive molecules due to its aromaticity and ability to participate in π-π stacking.

- Acetamide linkage : Provides hydrogen-bonding capability, critical for target binding.

- Substituent diversity: The p-tolyl group and 1-phenylethylamino side chain distinguish it from analogs with coumarin, piperazine, or triazole substituents.

Key analogs for comparison (see Table 1):

N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (13) : Features a piperazine ring with a 4-methoxyphenyl group, enhancing solubility via polar interactions.

2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) : Incorporates a coumarin moiety, enabling fluorescence and α-glucosidase inhibition.

2-((5-Amino-4-phenyl-1,3-thiazol-2-yl)thio)acetamide : Simpler structure with a primary amine, likely favoring metabolic stability.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity : The target compound’s 1-phenylethyl and p-tolyl groups increase logP compared to piperazine-containing analogs (e.g., compound 13 in , logP ~2.5) .

- Solubility : Polar groups like piperazine or coumarin improve aqueous solubility in analogs, whereas the target compound’s aromatic substituents may limit solubility .

- Thermal Stability : High melting points (e.g., 289–290°C for compound 13 ) suggest robust crystalline structures, though the target compound’s stability remains uncharacterized.

Structure-Activity Relationships (SAR)

- Thiazole Modifications: Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance enzyme inhibition . Bulky substituents (e.g., 1-phenylethylamino) may improve blood-brain barrier penetration for CNS targets.

- Acetamide Linker :

- Thioether vs. ether linkages (e.g., vs. ) influence metabolic stability and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.